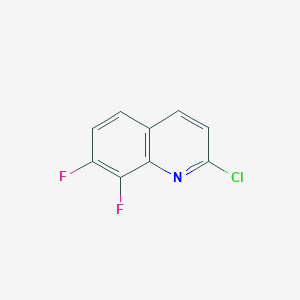

2-Chloro-7,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7,8-difluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-7-4-2-5-1-3-6(11)8(12)9(5)13-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFCIVBYDLIPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Transformations of 2 Chloro 7,8 Difluoroquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

The electron-withdrawing nature of the nitrogen atom in the quinoline (B57606) ring, combined with the inductive effects of the fluorine and chlorine substituents, activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen atoms is a crucial aspect of its chemistry, allowing for the introduction of various functional groups.

Aminodehalogenation and Aminodefluorination Pathways

The reaction of polyfluorinated 2-chloroquinolines with nitrogen-centered nucleophiles, such as ammonia (B1221849), can lead to either aminodechlorination (substitution of the chlorine atom) or aminodefluorination (substitution of a fluorine atom). researchgate.net The regioselectivity of this process is influenced by the reaction conditions and the specific fluorine substitution pattern on the benzene (B151609) ring. researchgate.net

For instance, studies on related polyhalogenated quinolines have shown that the choice of solvent (e.g., liquid versus aqueous ammonia) can significantly alter the product distribution between aminodechlorination and aminodefluorination. researchgate.net In the case of 2-chloro-6,8-difluoroquinoline, switching from liquid to aqueous ammonia favors the formation of the 2-amino product over the 8-amino derivative. researchgate.net While specific studies on 2-Chloro-7,8-difluoroquinoline are not detailed, the principles observed in structurally similar compounds suggest that both the C2-chloro and the C7/C8-fluoro positions are potential sites for nucleophilic attack by amines. The relative activation of these sites is a balance between the electronic effects of the existing substituents and the inherent stability of the Meisenheimer intermediate formed during the reaction.

The reaction of this compound with various amines is a key step in the synthesis of biologically active molecules, including the fluoroquinolone antibiotic delafloxacin. google.comgoogle.com In these syntheses, the chlorine at the C2 position is typically displaced by a more complex amine nucleophile under basic conditions.

Reactivity with Oxygen- and Carbon-Centered Nucleophiles

The C2-chloro substituent of this compound is susceptible to displacement by oxygen-centered nucleophiles. For example, reactions with alkoxides or hydroxides can introduce alkoxy or hydroxy groups at the 2-position. These transformations are fundamental in diversifying the functional groups attached to the quinoline core.

While specific examples detailing the reaction of this compound with carbon-centered nucleophiles are not extensively documented in the provided search results, the general reactivity of 2-chloroquinolines suggests that such reactions are feasible. Nucleophiles like organolithium reagents or Grignard reagents could potentially react at the C2 position, though side reactions and the need for carefully controlled conditions are likely.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a prominent reaction for functionalizing this compound. libretexts.org This palladium-catalyzed reaction typically involves the coupling of the C2-chloro position with a variety of aryl or vinyl boronic acids or their esters. researchgate.net

The general mechanism involves three key steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl chlorides in Suzuki-Miyaura couplings can be lower than that of bromides or iodides, often necessitating the use of bulky, electron-rich phosphine (B1218219) ligands and stronger bases to facilitate the initial oxidative addition step. libretexts.org

| Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 12 | 70 | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 7 | 77 | researchgate.net |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 3 | 82 | researchgate.net |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME | 4 | 80 | researchgate.net |

Other Metal-Catalyzed Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are applicable to this compound. These include the Buchwald-Hartwig amination for the formation of C-N bonds and Sonogashira coupling for C-C triple bond formation. The development of palladium-catalyzed cross-dehydrogenative couplings (CDC) also presents a modern and atom-economical approach for creating (hetero)aryl–(hetero)aryl bonds, though specific applications to this substrate require further investigation. rsc.org These methods collectively provide a versatile platform for the synthesis of a wide array of substituted difluoroquinoline derivatives.

Oxidation and Reduction Processes

The quinoline ring system of this compound can participate in both oxidation and reduction reactions, leading to derivatives with different oxidation states or modified ring structures.

Oxidation of the quinoline core can be achieved using various oxidizing agents. Depending on the reaction conditions, this can lead to the formation of N-oxides or cleavage of the benzene ring. For example, quinolines can be converted to their corresponding N-oxides, which can influence the regioselectivity of subsequent substitution reactions.

Reduction of the quinoline ring is also possible. Catalytic hydrogenation, for instance, can reduce the pyridine (B92270) portion of the quinoline system to afford tetrahydroquinolines. The specific outcome of the reduction will depend on the catalyst, solvent, and reaction conditions employed. These transformations can be useful for creating saturated heterocyclic structures from the aromatic precursor.

Functionalization of the Quinoline Ring System

Electrophilic Aromatic Substitution Limitations and Alternatives

Traditional electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry, are notably challenging for this compound. masterorganicchemistry.com The limitations arise from several factors:

Ring Deactivation : The quinoline ring itself is electron-deficient, particularly the pyridine ring. Furthermore, the three halogen substituents (one chlorine and two fluorine atoms) are strongly electron-withdrawing through their inductive effects. This significantly reduces the nucleophilicity of the aromatic system, making it resistant to attack by electrophiles. chemistrysteps.com

Catalyst Interaction : EAS reactions like Friedel-Crafts alkylation and acylation require a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com The basic nitrogen atom of the quinoline ring can coordinate with the Lewis acid. chemistrysteps.com This interaction forms a positively charged complex, which further deactivates the ring system towards electrophilic attack. chemistrysteps.com

Given these limitations, alternative strategies have become paramount for the functionalization of such electron-poor heterocyclic systems. Transition-metal-catalyzed C-H activation has emerged as a powerful tool, allowing for the direct and regioselective introduction of functional groups, thereby bypassing the need for traditional electrophilic conditions. rsc.orgmdpi.com These methods can create C-C, C-N, and C-O bonds at positions that are otherwise difficult to access. mdpi.com

Another key alternative is nucleophilic aromatic substitution (SNAr). The same electron-withdrawing groups that hinder EAS actually activate the ring for nucleophilic attack. researchgate.net In this compound, the chlorine atom at the C2 position is particularly activated for displacement by nucleophiles due to the influence of the ring nitrogen and the fluorine atoms.

A summary of potential functionalization reactions is presented below.

| Reaction Type | Reagents/Catalysts | Position(s) Targeted | Notes |

| C-H Arylation | Pd or Rh catalysts, Aryl halides/boronic acids | C4, C5, C8 | N-oxide may be used as a directing group to facilitate C8 functionalization. rsc.orgmdpi.com |

| C-H Amination | Co or Ni catalysts, Amines | C8, C2 | N-oxide directed C-H/N-H coupling can yield aminated quinolines. rsc.org |

| Nucleophilic Substitution (SNAr) | Nucleophiles (e.g., NH₃, alkoxides) | C2 | The 2-chloro substituent is a prime site for nucleophilic displacement. researchgate.net |

Side-Chain Functionalization (e.g., Methyl to Bromomethyl Transformations)acs.org

When an alkyl group, such as methyl, is present on the this compound scaffold, it provides an additional site for functionalization. The transformation of a methyl group to a bromomethyl group is a classic example of side-chain or benzylic halogenation. This reaction typically proceeds via a free-radical mechanism and is often initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. acs.orgsci-hub.se

The reaction involves the abstraction of a benzylic hydrogen from the methyl group, followed by reaction with bromine. For quinoline derivatives, the reaction's success can be influenced by the basicity of the ring nitrogen. However, the presence of a 2-halo substituent, as in this compound, reduces the nitrogen's basicity, which can prevent the quenching of the radical chain reaction through salt formation and facilitate the desired benzylic bromination. acs.org

Studies on various methylquinolines have demonstrated the feasibility of this transformation.

| Starting Material | Reagent | Product | Yield | Reference |

| 4-Methylquinoline | Br₂/Na₂CO₃/HCl | 3-Bromo-4-methylquinoline | Quantitative | jst.go.jp |

| 3-Benzyl-2-methylquinolin-4(1H)-one | NBS | 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one | Not specified | nuph.edu.ua |

| 2-Halo-3-methylquinoline | NBS | 2-Halo-3-bromomethylquinoline | Not specified | acs.org |

Mechanistic Investigations of Reaction Pathwaysrsc.orgjst.go.jpresearchgate.net

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and optimizing synthetic routes.

For the alternative functionalization strategies, the mechanisms are distinct from classical EAS. In palladium-catalyzed C-H functionalization , a proposed mechanism often begins with the coordination of the quinoline to the palladium center. rsc.org For C8 functionalization, this can be directed by the quinoline nitrogen, leading to the formation of a five-membered palladacycle intermediate via C-H activation. rsc.org This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to yield the functionalized quinoline and regenerate the palladium catalyst. rsc.org

Nucleophilic aromatic substitution (SNAr) on this compound would likely proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon at the C2 position, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the electron-withdrawing effects of the nitrogen and fluorine atoms. In the second step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored. researchgate.net

The photochemical reactivity of fluoroquinolones has also been a subject of mechanistic study. The cleavage of the C-F bond is often not a simple homolytic process. mdpi.com Upon photochemical excitation, charge density can be transferred into the aromatic ring, leading to a heterolytic cleavage of the C-F bond to form a highly reactive aryl cation intermediate. mdpi.com The stability of this cation can influence the regioselectivity of the defluorination. For a difluoro-substituted quinoline, the position of defluorination would be dictated by which resulting aryl cation is better stabilized. mdpi.com

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 7,8 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule. For 2-Chloro-7,8-difluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is indispensable for its complete characterization.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. In this compound, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the quinoline (B57606) core. The chemical shifts and coupling patterns of these protons provide crucial information about their relative positions. For instance, the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system exhibit distinct resonances influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Similarly, the ¹³C NMR spectrum displays a unique signal for each carbon atom in a distinct chemical environment. docbrown.info The presence of four different chemical shift lines in the ¹³C NMR spectrum of 2-chlorobutane, for example, indicates four different chemical environments for its four carbon atoms. docbrown.info The chemical shifts of the carbon atoms in this compound are significantly influenced by the attached halogens. The carbon atom bonded to the chlorine atom (C-2) will exhibit a characteristic downfield shift, while the carbons attached to the highly electronegative fluorine atoms (C-7 and C-8) will also be shifted downfield and will show coupling to the fluorine nuclei. The remaining carbon signals can be assigned based on their chemical shifts and by comparison with related quinoline structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Aromatic Protons (H) | δ 7.0 - 8.5 | d, dd, t |

| Quaternary Carbons (C) | δ 110 - 160 | s, d (due to C-F coupling) |

| CH Carbons | δ 115 - 145 | d |

Note: The actual chemical shifts and multiplicities will depend on the solvent used and the specific spectrometer frequency. The multiplicities for the carbon signals are due to coupling with fluorine atoms.

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a particularly powerful and informative technique. beilstein-journals.org The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms.

In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-7 and C-8 positions. The chemical shifts of these signals will be influenced by their positions on the aromatic ring and by the presence of the adjacent chlorine atom. Furthermore, fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling can be observed, providing valuable information about the through-bond and through-space proximity of these nuclei. For instance, a through-bond coupling between the F-7 and F-8 nuclei would be expected, appearing as a doublet for each fluorine signal.

While one-dimensional NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be used to identify which protons are adjacent to each other on the quinoline ring system, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to the carbon atom to which it is attached, greatly simplifying the assignment of the ¹³C NMR spectrum.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon resonances in this compound can be achieved, thus confirming its chemical structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₄ClF₂N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. tandfonline.comrsc.org The presence of chlorine will also result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, further confirming the presence of a single chlorine atom.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 200.0073 |

| [M+Na]⁺ | 221.9892 |

Note: These are predicted values. The experimentally observed values should be very close to these calculated masses.

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure.

For this compound, fragmentation might involve the loss of the chlorine atom, a fluorine atom, or small molecules like HCN. By analyzing the masses of the fragment ions, it is possible to deduce the likely fragmentation pathways and thus gain further confidence in the assigned structure. For example, the observation of a fragment ion corresponding to the loss of a chlorine atom (M-Cl) would be strong evidence for the presence of a chloro-substituent.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their characteristic vibrational modes. While experimental spectra for this compound are not widely published, a detailed assignment of its vibrational modes can be predicted based on extensive studies of related quinoline derivatives and through computational methods like Density Functional Theory (DFT). researchgate.netnih.govmdpi.commdpi.com

The vibrational spectrum of this compound is complex due to its fused aromatic ring system and multiple halogen substituents. The assignments are typically categorized into stretching, in-plane bending, and out-of-plane bending vibrations of the quinoline core and the carbon-halogen bonds.

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. The in-plane and out-of-plane bending vibrations of these C-H bonds give rise to a series of bands in the 1300-1000 cm⁻¹ and 950-750 cm⁻¹ regions, respectively. researchgate.net

Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically produce a series of strong to medium intensity bands in the 1650-1400 cm⁻¹ range. These bands are highly characteristic and useful for identifying the quinoline skeleton. Ring breathing modes, which involve the concerted expansion and contraction of the rings, are also observed, usually at lower frequencies.

Carbon-Halogen Vibrations:

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be in the 850-550 cm⁻¹ range. Its exact position can be influenced by the electronic effects of the adjacent fluorine atoms.

C-F Stretching: The C-F stretching vibrations are typically strong in the IR spectrum and are expected to be found in the 1300-1100 cm⁻¹ region. The presence of two adjacent fluorine atoms at the 7 and 8 positions will likely lead to coupled vibrations.

A representative table of predicted vibrational modes for this compound is presented below, based on data from analogous compounds. researchgate.netmdpi.comresearchgate.net

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Primary Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1650 - 1400 | IR, Raman |

| C-F Stretch | 1300 - 1100 | IR |

| C-H In-plane Bend | 1300 - 1000 | IR, Raman |

| C-H Out-of-plane Bend | 950 - 750 | IR |

| C-Cl Stretch | 850 - 550 | IR, Raman |

| Ring Breathing/Deformation | 800 - 600 | Raman |

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated and chlorinated quinolines allows for a reliable prediction of its key structural features. researchgate.netresearchgate.net The quinoline ring system is expected to be essentially planar. The chlorine atom at the 2-position and the fluorine atoms at the 7 and 8-positions will lie in the plane of the aromatic rings.

The bond lengths and angles would be influenced by the electronegativity and steric bulk of the halogen substituents. For instance, the C-F bond lengths are typically around 1.35 Å, while the C-Cl bond length is expected to be approximately 1.74 Å. The internal angles of the benzene and pyridine rings will show minor deviations from the ideal 120° due to the electronic effects of the substituents.

A hypothetical table of crystallographic parameters for this compound is provided below, based on typical values for similar halogenated quinolines. rasayanjournal.co.in

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions, including π-π stacking, halogen bonding, and C-H···F and C-H···N hydrogen bonds. mdpi.comrasayanjournal.co.inresearchgate.net

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial for the stabilization of the crystal lattice. researchgate.net

Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor, interacting with the nitrogen atom or the π-system of a neighboring molecule. Similarly, the fluorine atoms can participate in weaker halogen bonds.

Hydrogen Bonding: Weak C-H···F and C-H···N hydrogen bonds are also expected to play a significant role in the crystal packing, connecting adjacent molecules into a three-dimensional network. rasayanjournal.co.inresearchgate.net

Computational and Theoretical Chemistry Studies of 2 Chloro 7,8 Difluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying relatively complex molecules like substituted quinolines. dergipark.org.trresearchgate.net DFT calculations could determine the optimized molecular geometry, electronic properties, and vibrational frequencies of 2-Chloro-7,8-difluoroquinoline.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. For instance, DFT studies on other quinoline (B57606) derivatives, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have calculated the HOMO-LUMO energy gap to be around 3.75 eV for its 'trans' conformer, indicating the energy required for electronic excitation. dergipark.org.tr Similar calculations for this compound would reveal how the specific placement of chloro and fluoro substituents influences its electronic properties and reactivity.

Computational Prediction of Spectroscopic Parameters

DFT methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), predicting excitation energies and oscillator strengths. dergipark.org.tr Furthermore, DFT can compute nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For example, a combined experimental and DFT study on 6-chloroquinoline (B1265530) successfully assigned vibrational modes and predicted its electronic and NMR spectra. researchgate.net Applying this to this compound would allow for a theoretical prediction of its IR, Raman, UV-Vis, and NMR spectra, aiding in its experimental characterization.

Modeling of Reaction Mechanisms and Transition States

DFT is instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms and predict activation energies. alfa-chemistry.com This is crucial for understanding how this compound might participate in chemical reactions, such as the nucleophilic substitution of its chlorine atom, a common reaction for chloro-quinolines. Modeling would identify the most likely sites for nucleophilic or electrophilic attack and the energy barriers associated with these reactions.

Quantum Chemical Descriptors for Reactivity Prediction

From the results of DFT calculations, various quantum chemical descriptors can be derived to predict reactivity. These include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating high polarizability.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

These descriptors quantify the reactivity of a molecule. For example, DFT studies on chlorohydroquinones show that the method can effectively calculate these parameters, revealing that a lower energy gap correlates with higher chemical reactivity. researchgate.net Calculating these descriptors for this compound would provide a quantitative measure of its stability and reactivity compared to other quinolines.

Conformational Analysis and Molecular Stability Studies

While the quinoline ring system is largely planar, conformational analysis would be relevant if substituents were flexible. For this compound, the primary structure is rigid. However, computational analysis can confirm the planarity of the fused ring system and determine the most stable, lowest-energy geometry. A study on 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline, for instance, confirmed the co-planarity of all its non-hydrogen atoms. nih.gov Such an analysis for this compound would provide precise bond lengths, bond angles, and dihedral angles for its most stable conformation.

Simulation of Intermolecular Interactions and Noncovalent Bonding

The way molecules interact with each other governs their physical properties in the condensed phase (solid and liquid). Computational methods can simulate and analyze the noncovalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, that dictate crystal packing. rasayanjournal.co.in X-ray crystallography studies combined with computational analysis on various chlorinated quinolines have been used to understand their molecular packing interactions. rasayanjournal.co.in For this compound, simulations could predict how molecules arrange in a crystal lattice and identify the key intermolecular forces, such as C-H···F, C-H···N, or halogen bonds involving the chlorine atom, which stabilize the structure.

Applications As Synthetic Building Blocks and Precursors for Advanced Materials

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 2-Chloro-7,8-difluoroquinoline core makes it a significant intermediate in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone for the construction of more elaborate molecular architectures.

A key example of its utility is in the synthesis of derivatives such as (2-Chloro-7,8-difluoroquinolin-4-yl)methanol researchgate.netbldpharm.com. The existence of this alcohol derivative demonstrates that the this compound scaffold can be readily functionalized. The introduction of a hydroxymethyl group at the 4-position, while retaining the reactive chloro group at the 2-position, opens up further avenues for synthetic transformations. This dual functionality allows for sequential reactions, where the hydroxyl group can be used for esterification or etherification, and the chloro group can be subsequently displaced to build even more complex structures.

The general reactivity of the chloroquinoline scaffold is well-established, with numerous studies demonstrating its utility in forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a diverse range of organic compounds with potential applications in medicinal chemistry and materials science.

Scaffold for Novel Functional Materials Development

The rigid, planar structure of the quinoline (B57606) ring system, combined with the electronic modifications imparted by the fluorine and chlorine atoms, makes this compound an attractive scaffold for the development of novel functional materials.

Optoelectronic Applications (e.g., Fluorescent Materials)

The incorporation of fluorine atoms into organic conjugated systems is a well-known strategy for tuning their electronic and optical properties. Fluorine's high electronegativity can lower both the HOMO and LUMO energy levels of a molecule, which can enhance electron injection and improve stability in electronic devices rsc.org. While specific research on the optoelectronic properties of this compound is not extensively documented, the general principles suggest its potential in this area.

The quinoline core itself is a known fluorophore, and its derivatives are often fluorescent. The substitution pattern on the quinoline ring significantly influences the fluorescence quantum yield, emission wavelength, and Stokes shift. It is plausible that derivatives of this compound could be developed into fluorescent materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. The difluoro substitution pattern, in particular, could lead to materials with unique photophysical properties. For instance, studies on fluoroquinolone-derived fluorescent probes have demonstrated the utility of the fluorinated quinoline scaffold in developing tools for biological imaging researchgate.netnih.gov.

Ligand Design in Catalysis

Heterocyclic compounds, including quinolines, are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Precursors for Specialized Chemical Probes (Non-Biological Context)

The development of chemical probes is crucial for understanding and detecting various chemical species and processes. The unique properties of fluorinated compounds make them attractive candidates for the design of such probes. The introduction of fluorine can enhance the photostability and influence the spectroscopic properties of a molecule.

The principles of intramolecular charge transfer (ICT) are often employed in the design of fluorescent probes, where the interaction with an analyte perturbs the electronic structure of the probe and leads to a detectable change in its fluorescence emission mdpi.com. The electron-withdrawing nature of the fluorine and chlorine atoms in this compound could be exploited in the design of ICT-based probes.

Future Research Perspectives and Methodological Advancements

Emerging Synthetic Strategies for Fluorinated Quinolines

The synthesis of fluorinated quinolines is evolving beyond traditional methods, with a focus on efficiency, selectivity, and sustainability. Recent advancements highlight innovative strategies that provide access to novel structural motifs.

Direct C-H Fluorination: A significant area of development is the direct C-H fluorination of the quinoline (B57606) core. This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route. cas.cn Recent breakthroughs include a concerted nucleophilic aromatic substitution strategy that enables the oxidative fluorination of quinolines without the formation of high-energy intermediates. nih.govacs.org This method involves a chain process with an asynchronous transfer of a fluoride (B91410) ion, an electron, and a proton, representing a novel concept for C-H nucleophilic fluorination. nih.govacs.org

Oxidative Annulation and Cyclization: Innovative oxidative annulation techniques are also gaining prominence. mdpi.com These methods often leverage transition-metal catalysis or photo-induced processes to construct the quinoline scaffold from simpler precursors. mdpi.com Strategies involving the C-H bond activation of anilines and subsequent coupling with various partners are particularly noteworthy for their efficiency. mdpi.comnih.gov For instance, methods using iodine as an oxidant or employing reusable solid acid catalysts under microwave conditions represent greener alternatives to traditional syntheses. mdpi.com

Novel Fluorinating Reagents: The development of new fluorinating reagents is crucial for expanding the scope of accessible fluorinated quinolines. cas.cn While electrophilic fluorine sources have historically dominated the field, recent research has focused on nucleophilic fluoride sources combined with suitable oxidants. cas.cn This includes bioinspired catalytic systems, such as manganese-porphyrin complexes, that can achieve high regioselectivity in the fluorination of complex molecules. cas.cn

Table 1: Comparison of Emerging Synthetic Strategies

| Strategy | Description | Advantages | Key Challenges |

|---|---|---|---|

| Direct C-H Fluorination | Introduction of fluorine directly onto the quinoline C-H bond. | Atom economy, avoids pre-functionalization. | Regioselectivity control, harsh reaction conditions. |

| Oxidative Annulation | Construction of the quinoline ring via oxidative C-C and C-N bond formation. | High efficiency, access to diverse derivatives. | Catalyst cost and sensitivity, oxidant compatibility. |

| Novel Fluorinating Reagents | Use of newly developed reagents for fluorination. | Milder reaction conditions, improved selectivity. | Reagent availability and stability. |

Novel Reactivity Discovery and Exploration

Understanding the reactivity of the 2-Chloro-7,8-difluoroquinoline scaffold is essential for its derivatization and the synthesis of new functional molecules. The interplay between the chloro-substituent at the C2 position and the difluoro-substitution on the carbocyclic ring presents unique chemical properties.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to nucleophilic displacement, a common reaction pathway for 2-chloroquinolines. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, to generate diverse libraries of compounds. mdpi.com The electron-withdrawing nature of the fluorine atoms at C7 and C8 is expected to further activate the C2 and C4 positions towards nucleophilic attack.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The chloro-substituent at C2 can serve as a handle for various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of aryl, alkyl, and amino groups. Exploration of these reactions on the this compound core could yield novel compounds with tailored electronic and steric properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-synthesis-test cycle. mdpi.comharvard.edu These computational tools can be applied to the design of novel this compound derivatives with desired properties.

In Silico Screening and QSAR: Machine learning algorithms, such as Random Forest and Support Vector Machines, are extensively used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models can predict the biological activity of novel quinoline derivatives based on their structural features, enabling the prioritization of compounds for synthesis. mdpi.combiointerfaceresearch.comresearchgate.net By training on datasets of known active and inactive compounds, these models can identify key structural motifs responsible for a desired biological effect. nih.govnih.gov

De Novo Drug Design: Deep learning techniques, including generative models like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. nih.govtums.ac.ir These models can be trained on large libraries of known chemical structures and then generate novel quinoline derivatives that are predicted to have high activity and favorable pharmacokinetic properties. tums.ac.ir This approach can explore a much larger chemical space than traditional high-throughput screening.

Predictive Chemistry: AI and ML can also predict various chemical properties, including reactivity, toxicity, and metabolic stability. nih.govacs.org For instance, machine learning models can predict the strength of fluorinating reagents or the likelihood of specific side reactions, aiding in the design of more efficient synthetic routes. rsc.org This predictive power helps to de-risk the development process by identifying potential liabilities early on. ucla.edu

Table 2: Applications of AI/ML in Quinoline Derivative Design

| Application | AI/ML Technique | Potential Impact |

|---|---|---|

| Virtual Screening | QSAR, Docking Simulations | Prioritizes compounds for synthesis, reducing costs. mdpi.comresearchgate.net |

| De Novo Design | Generative Models (RNNs, GANs) | Generates novel chemical structures with desired properties. nih.govtums.ac.ir |

| Property Prediction | Deep Neural Networks, Random Forest | Predicts toxicity, ADME, and reactivity. nih.govacs.org |

Process Intensification and Scale-Up Challenges in Manufacturing

The transition from laboratory-scale synthesis to industrial-scale manufacturing of complex molecules like this compound presents significant challenges. Process intensification and innovative manufacturing technologies are key to overcoming these hurdles.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced process control. For reactions involving hazardous reagents or unstable intermediates, flow chemistry can provide a safer and more efficient alternative. The multi-step synthesis of complex quinolines can be streamlined by integrating several reaction and purification steps into a continuous sequence.

Catalyst and Reagent Efficiency: The cost and efficiency of catalysts and reagents are critical factors in large-scale synthesis. For fluorinated quinolines, the cost of fluorinating agents and transition-metal catalysts can be substantial. Research into catalyst recycling, the use of more abundant metal catalysts, and improving catalyst turnover numbers is essential for developing economically viable manufacturing processes.

Purification and Isolation: The purification of the final product and intermediates can be a major bottleneck in the manufacturing process. The development of robust and scalable purification methods, such as continuous crystallization or chromatography, is crucial. The presence of multiple halogen atoms in this compound may lead to the formation of regioisomeric byproducts, necessitating highly efficient purification techniques.

Process Analytical Technology (PAT): The implementation of PAT, which involves real-time monitoring of critical process parameters, is essential for ensuring consistent product quality and process efficiency. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR), can be integrated into the manufacturing line to provide real-time feedback and control.

Q & A

Q. What methodologies assess thermodynamic stability under varying pH/temperature?

- Answer : Accelerated stability studies (ICH guidelines) with HPLC monitoring of degradation. Arrhenius plots and spectroscopic tracking (UV-Vis, NMR) identify decomposition pathways .

Methodological Notes

- Structural Refinement : SHELX programs are critical for resolving crystallographic ambiguities, especially for twinned data or high-resolution structures .

- Data Contradictions : Cross-validate conflicting results using multiple techniques (e.g., XRD, NMR, computational models) and replicate experiments under controlled conditions .

- Safety Compliance : Adhere to protocols for fluorinated compounds, including waste segregation and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.